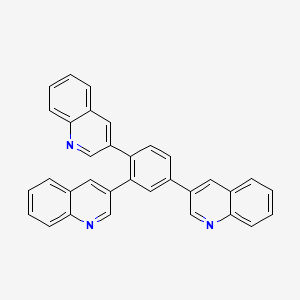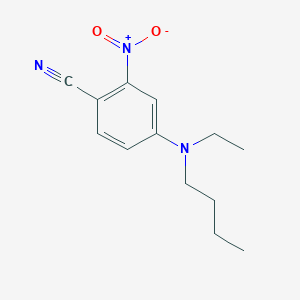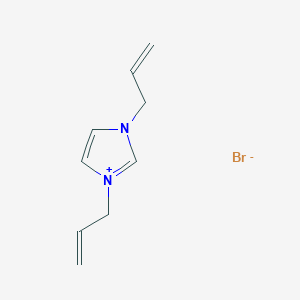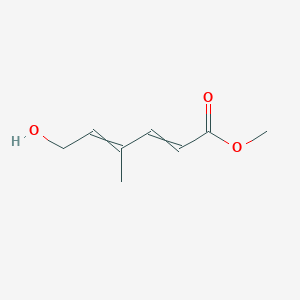
Quinoline, 3,3',3''-(1,2,4-benzenetriyl)tris-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Quinoline, 3,3’,3’'-(1,2,4-benzenetriyl)tris- is a complex organic compound that belongs to the quinoline family. Quinoline itself is a heterocyclic aromatic organic compound with a double-ring structure consisting of a benzene ring fused to a pyridine ring. This specific compound, with the molecular formula C27H18N3, is characterized by three quinoline units connected through a 1,2,4-benzenetriyl linker. It is known for its versatile applications in various fields, including medicinal chemistry, synthetic organic chemistry, and industrial chemistry .
Vorbereitungsmethoden
Die Synthese von Chinolinderivaten, einschließlich 1,2,4-Benzoltricarbonsäuretris(chinolin-3-yl)ester, kann durch verschiedene Verfahren erreicht werden. Traditionelle Syntheserouten umfassen die Gould-Jacobs-, Friedländer-, Pfitzinger-, Skraup-, Doebner von Miller- und Conrad-Limpach-Methoden . Diese Verfahren umfassen typischerweise die Cyclisierung von Anilinderivaten mit Carbonylverbindungen unter sauren oder basischen Bedingungen.
In den letzten Jahren wurden grünere und nachhaltigere Syntheseverfahren entwickelt. Dazu gehören die mikrowellenunterstützte Synthese, lösungsmittelfreie Reaktionen sowie die Verwendung von ionischen Flüssigkeiten und Ultraschallbestrahlung . Industrielle Produktionsverfahren umfassen oft großtechnische Reaktionen mit recycelbaren Katalysatoren und umweltfreundlichen Lösungsmitteln, um Abfall zu minimieren und die Umweltbelastung zu reduzieren .
Analyse Chemischer Reaktionen
1,2,4-Benzoltricarbonsäuretris(chinolin-3-yl)ester unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Diese Verbindung kann mit Reagenzien wie Kaliumpermanganat oder Chromtrioxid oxidiert werden, was zur Bildung von Chinolin-N-Oxiden führt.
Reduktion: Reduktionsreaktionen können mit Wasserstoffgas in Gegenwart eines Palladiumkatalysators durchgeführt werden, was zur Bildung von Dihydrochinolinen führt.
Die wichtigsten Produkte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene substituierte Chinoline, die für bestimmte Anwendungen weiter funktionalisiert werden können .
Wissenschaftliche Forschungsanwendungen
1,2,4-Benzoltricarbonsäuretris(chinolin-3-yl)ester hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Industrie: Es wird bei der Herstellung von Farbstoffen, Pigmenten und anderen Industriechemikalien verwendet.
5. Wirkmechanismus
Der Wirkmechanismus von 1,2,4-Benzoltricarbonsäuretris(chinolin-3-yl)ester beinhaltet seine Wechselwirkung mit verschiedenen molekularen Zielstrukturen und Signalwegen. In medizinischen Anwendungen wirkt es oft durch Hemmung von Enzymen oder durch Störung der DNA-Replikation und -Reparaturprozesse. Die aromatische Struktur der Verbindung ermöglicht es ihr, in die DNA zu interkalieren, wodurch ihre Funktion gestört wird und in Krebszellen zum Zelltod führt . Darüber hinaus trägt seine Fähigkeit, reaktive Sauerstoffspezies zu erzeugen, zu seinen antimikrobiellen und antikanzerogenen Aktivitäten bei .
Wirkmechanismus
The mechanism of action of Quinoline, 3,3’,3’'-(1,2,4-benzenetriyl)tris- involves its interaction with various molecular targets and pathways. In medicinal applications, it often acts by inhibiting enzymes or interfering with DNA replication and repair processes. The compound’s aromatic structure allows it to intercalate into DNA, disrupting its function and leading to cell death in cancer cells . Additionally, its ability to generate reactive oxygen species contributes to its antimicrobial and anticancer activities .
Vergleich Mit ähnlichen Verbindungen
1,2,4-Benzoltricarbonsäuretris(chinolin-3-yl)ester kann mit anderen Chinolinderivaten verglichen werden, wie zum Beispiel:
Chinolin: Die Stammverbindung mit einer einfacheren Struktur und ähnlichen aromatischen Eigenschaften.
Isochinolin: Ein Strukturisomer mit dem Stickstoffatom an einer anderen Position, was zu unterschiedlicher chemischer Reaktivität führt.
Cinchonin: Ein natürlich vorkommendes Chinolinalkaloid mit antimalariellen Eigenschaften.
Die Einzigartigkeit von 1,2,4-Benzoltricarbonsäuretris(chinolin-3-yl)ester liegt in seiner Tris-Chinolin-Struktur, die im Vergleich zu einfacheren Chinolinderivaten eine verbesserte Stabilität und Reaktivität bietet .
Eigenschaften
CAS-Nummer |
831235-67-7 |
|---|---|
Molekularformel |
C33H21N3 |
Molekulargewicht |
459.5 g/mol |
IUPAC-Name |
3-[2,5-di(quinolin-3-yl)phenyl]quinoline |
InChI |
InChI=1S/C33H21N3/c1-4-10-31-23(7-1)15-26(19-34-31)22-13-14-29(27-16-24-8-2-5-11-32(24)35-20-27)30(18-22)28-17-25-9-3-6-12-33(25)36-21-28/h1-21H |
InChI-Schlüssel |
LGKSEVOBJXUPJS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=C(C=N2)C3=CC(=C(C=C3)C4=CC5=CC=CC=C5N=C4)C6=CC7=CC=CC=C7N=C6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(6-Methyl-2-pyridinyl)amino]-1-phenylethanone](/img/structure/B12531871.png)




![Ethyl [(3Z)-2-oxo-3-(phenylimino)-2,3-dihydro-1H-indol-1-yl]acetate](/img/structure/B12531907.png)

![2-[(3-Phenylpropyl)sulfanyl]-1,3-benzothiazole](/img/structure/B12531914.png)
![7-[(Hydroxyimino)methyl]-2H-1-benzopyran-2-one](/img/structure/B12531917.png)
![3H-Spiro[1,4-benzodioxine-2,1'-cyclohexane]](/img/structure/B12531931.png)
![Naphthalene, 1-[(chloromethyl)sulfinyl]-](/img/structure/B12531934.png)
![6-[(E)-(1-Aminoethylidene)amino]-2-hydroxyhexanoic acid](/img/structure/B12531941.png)
![6-(4-Chlorophenyl)-3-(3-nitrophenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12531944.png)
